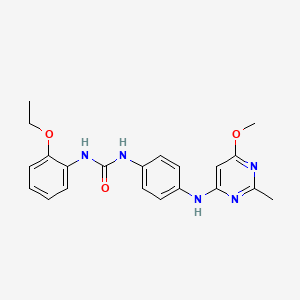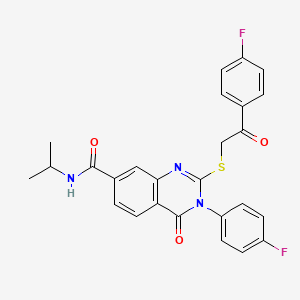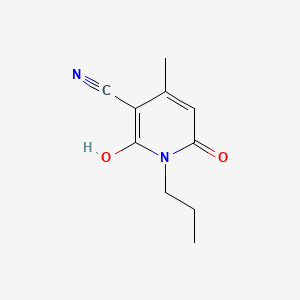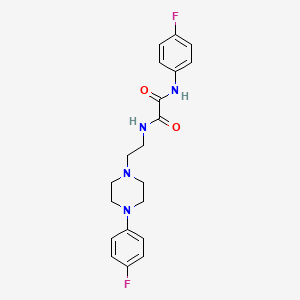
4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride” is a chemical compound with the molecular formula C12H11BrCl2N2. It has a molecular weight of 334.04 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride” consists of a pyridine ring attached to an aniline ring via a methylene bridge. The aniline ring carries a bromo and a chloro substituent .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties like boiling point, melting point, solubility, etc., are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Selective Monobromination of Aniline Derivatives
- Aniline derivatives, including compounds similar to 4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride, have been used in selective bromination processes. A study by Onaka & Izumi (1984) showed that aniline is selectively brominated using molecular bromine adsorbed on zeolite 5A, which is relevant for the synthesis of monobromoanilines, a process potentially applicable to the compound (Onaka & Izumi, 1984).
Coordination Polymers in Nanostructure Synthesis
- Hajiashrafi, Morsali, & Kubicki (2015) explored the synthesis of Cd(II) and Hg(II) coordination polymers containing 4-halo-N-(pyridin-4-ylmethylene)aniline ligands. These polymers, synthesized through both conventional and sonochemical methods, are crucial in the context of nano-supramolecular assembly (Hajiashrafi et al., 2015).
Corrosion Inhibition Studies
- Fernandes et al. (2019) investigated the corrosion inhibition properties of a similar compound, 4-chloro-N-(pyridin-2-ylmethyl)aniline, in acid medium for mild steel. This study reveals the potential of such compounds as effective corrosion inhibitors, which may be extended to the compound (Fernandes et al., 2019).
Crystal Engineering and Supramolecular Synthons
- Zaman, Tomura, & Yamashita (2001) researched anilic acids and dipyridyl compounds for crystal engineering, involving structures similar to 4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride. These studies are pivotal in understanding the formation of supramolecular architectures through hydrogen bonding (Zaman et al., 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2.ClH/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9;/h1-7,16H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMAGIWSTWTKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC(=C(C=C2)Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2662400.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2662401.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2662406.png)


![N-(2-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2662412.png)
![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2662413.png)

![3-[(4-Ethyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2662416.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea](/img/structure/B2662417.png)
![6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride](/img/structure/B2662418.png)
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B2662420.png)

![methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2662423.png)